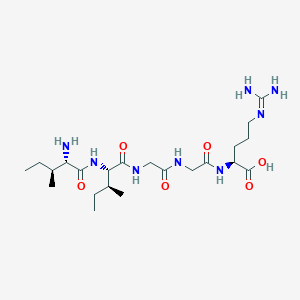

Cathepsin G(1-5)

Description

BenchChem offers high-quality Cathepsin G(1-5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cathepsin G(1-5) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H42N8O6 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C22H42N8O6/c1-5-12(3)17(23)19(33)30-18(13(4)6-2)20(34)28-10-15(31)27-11-16(32)29-14(21(35)36)8-7-9-26-22(24)25/h12-14,17-18H,5-11,23H2,1-4H3,(H,27,31)(H,28,34)(H,29,32)(H,30,33)(H,35,36)(H4,24,25,26)/t12-,13-,14-,17-,18-/m0/s1 |

InChI Key |

GVOAJEJRLHTQNZ-LYHUEXMXSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of Cathepsin G in Neutrophil Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cathepsin G (CG) is a serine protease predominantly found in the azurophilic granules of neutrophils. As a key component of the innate immune system, CG plays a critical role in host defense, inflammation, and tissue remodeling. This technical guide provides a comprehensive overview of the primary functions of Cathepsin G in neutrophils, with a focus on its enzymatic activity, involvement in signaling pathways, and its role in various physiological and pathological processes.

Enzymatic Profile and Substrate Specificity

Cathepsin G exhibits a dual substrate specificity, with both chymotrypsin-like and trypsin-like activities.[1][2] This allows it to cleave a broad range of protein substrates. The chymotrypsin-like activity favors cleavage at the C-terminus of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan, while the trypsin-like activity targets lysine and arginine residues.[1][2]

Quantitative Data on Cathepsin G Activity

The enzymatic efficiency of Cathepsin G against various substrates is summarized in the table below. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.

| Substrate Type | Specific Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |

| Fluorogenic Peptide | Abz-TPFSGQ-EDDnp | 1.0 x 10⁵ | [3] |

| Fluorogenic Peptide | Abz-EPFWEDQ-EDDnp | 1.0 x 10⁵ | [3] |

| Fluorogenic Peptide | Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp | 1.5 x 10⁸ | [4] |

| Angiotensin I | Km = 5.9 x 10⁻⁴ M, kcat = 4.0 s⁻¹ | [5] |

Table 1: Kinetic parameters of human neutrophil Cathepsin G for various substrates.

Primary Functions of Cathepsin G in Neutrophils

Cathepsin G's functions extend beyond simple protein degradation and are integral to the neutrophil's role as a first responder in the immune system.

Host Defense and Antimicrobial Activity

A primary function of Cathepsin G is the direct killing of invading pathogens. This occurs both intracellularly within phagolysosomes and extracellularly.[6][7] Its broad substrate specificity allows it to degrade a variety of microbial proteins.[7] Studies have shown its efficacy against bacteria such as Streptococcus pneumoniae.[8][9]

Modulation of Inflammation and Immune Responses

Cathepsin G is a potent modulator of inflammation. It can process and modify the activity of various cytokines and chemokines, thereby influencing the recruitment and activation of other immune cells.[10][11] For instance, it can cleave and activate pro-inflammatory cytokines like pro-IL-1α.[12][13]

Role in Neutrophil Extracellular Traps (NETs)

Cathepsin G is a key component of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens.[11] Within NETs, Cathepsin G, in concert with other proteases like neutrophil elastase, contributes to the degradation of virulence factors and the killing of entrapped microbes.[12][13] It has also been shown to cleave histone H3, which may facilitate DNA condensation during NET formation.[14][15]

Processing of Bioactive Molecules and Receptors

Cathepsin G can cleave and alter the function of a variety of host proteins, including:

-

Extracellular Matrix (ECM) Proteins: It can degrade components of the ECM such as denatured collagen (gelatin), contributing to tissue remodeling during inflammation and potentially to tissue damage in chronic inflammatory diseases.

-

Cell Surface Receptors: Cathepsin G can cleave cell surface receptors, thereby modulating cellular responses. For example, it can activate Protease-Activated Receptor 4 (PAR4) on platelets.[1][13][16]

-

Cytokines and Chemokines: It can process cytokines and chemokines to either enhance or diminish their activity.[17]

Signaling Pathways Involving Cathepsin G

Cathepsin G participates in and influences several critical signaling pathways.

Activation of Protease-Activated Receptors (PARs)

Cathepsin G can activate PAR4 on the surface of platelets, leading to platelet activation, aggregation, and degranulation.[1][13][16] This highlights a direct link between neutrophil activation and thrombosis.

Modulation of Endothelial Cell Function

Cathepsin G can increase the permeability of endothelial cell monolayers by degrading tight junction proteins like occludin and adherens junction proteins like VE-cadherin.[10][11] This contributes to the influx of inflammatory cells and plasma proteins into tissues.

Experimental Protocols

Measurement of Cathepsin G Activity using a Fluorogenic FRET Assay

This protocol describes the measurement of Cathepsin G activity in biological samples using a Fluorescence Resonance Energy Transfer (FRET) substrate.[10][12]

Materials:

-

Fluorogenic Cathepsin G substrate (e.g., Abz-EPFWEDQ-EDDnp)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

Purified human neutrophil Cathepsin G (for standard curve)

-

Neutrophil lysate or other biological sample

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a standard curve:

-

Perform serial dilutions of purified Cathepsin G in assay buffer to generate a range of known concentrations.

-

-

Prepare samples:

-

If using neutrophil lysates, prepare the lysate according to standard protocols and determine the protein concentration.

-

Dilute the sample in assay buffer to a suitable concentration.

-

-

Set up the reaction:

-

Add a defined volume of the standard or sample to the wells of the 96-well plate.

-

Add the fluorogenic substrate to each well to a final concentration in the low micromolar range.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm for Abz/EDDnp FRET pair) at regular time intervals.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (increase in fluorescence over time).

-

Use the standard curve to determine the concentration of active Cathepsin G in the samples.

-

Generation of Cathepsin G Knockout Mice

The generation of Cathepsin G deficient mice is a crucial tool for studying its in vivo functions.[15][18]

Methodology Overview:

-

Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Ctsg gene with a selectable marker gene (e.g., neomycin resistance). Homologous arms flanking the selectable marker are included to facilitate homologous recombination.

-

Electroporation into Embryonic Stem (ES) Cells: The targeting vector is introduced into pluripotent ES cells, typically from a 129/SvJ mouse strain, via electroporation.

-

Selection of Recombinant ES Cells: ES cells that have undergone successful homologous recombination are selected for using the selectable marker (e.g., G418 resistance). Correctly targeted clones are identified by Southern blotting and/or PCR.

-

Blastocyst Injection: The targeted ES cells are injected into blastocysts from a different mouse strain (e.g., C57BL/6J).

-

Generation of Chimeric Mice: The injected blastocysts are transferred to pseudopregnant female mice. The resulting offspring (chimeras) are composed of cells from both the host blastocyst and the injected ES cells.

-

Germline Transmission: Chimeric males are bred with wild-type females. Agouti-colored offspring indicate germline transmission of the targeted allele from the 129/SvJ ES cells.

-

Generation of Homozygous Knockout Mice: Heterozygous offspring are interbred to produce homozygous Cathepsin G knockout mice.

Conclusion

Cathepsin G is a highly versatile and potent serine protease of neutrophils with a wide array of functions that are central to innate immunity and inflammation. Its ability to degrade microbial components, process inflammatory mediators, and influence the function of other cells underscores its importance in both host defense and the pathogenesis of inflammatory diseases. The detailed understanding of its enzymatic activity and signaling pathways, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies targeting Cathepsin G in various disease contexts.

References

- 1. anaspec.com [anaspec.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. TGF-β Regulates Cathepsin Activation during Normal and Pathogenic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 6. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Measurement of Neutrophil Elastase, Proteinase 3, and Cathepsin G Activities using Intramolecularly Quenched Fluorogenic Substrates | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of neutrophil elastase, proteinase 3, and cathepsin G activities using intramolecularly quenched fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. nacalai.com [nacalai.com]

- 16. Cathepsin G-mediated enhanced TGF-β signaling promotes angiogenesis via upregulation of VEGF and MCP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]

- 18. origene.com [origene.com]

An In-depth Technical Guide to the Structure and Active Site of Human Cathepsin G

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural biology and active site composition of human Cathepsin G (CTSG), a key serine protease involved in immune responses and inflammatory processes. The information presented herein is intended to support research and development efforts targeting this important enzyme.

Cathepsin G: Structural Overview

Human Cathepsin G is a 255-amino acid serine protease belonging to the chymotrypsin family.[1] It is synthesized as a zymogen and undergoes proteolytic processing to its active form, which is stored in the azurophil granules of neutrophils.[1] The mature enzyme is a single-chain polypeptide with a molecular weight of approximately 26 kDa.

The three-dimensional structure of Cathepsin G has been determined by X-ray crystallography, with several structures deposited in the Protein Data Bank (PDB). These structures reveal a classic chymotrypsin-like fold, characterized by two β-barrel domains that form a cleft housing the active site.

Table 1: Structural Properties of Human Cathepsin G

| Property | Value | PDB ID(s) |

| Molecular Weight | ~26 kDa | 1AU8, 1CGH |

| Number of Residues | 255 (including signal peptide) | 1 |

| Secondary Structure | Predominantly β-sheets | 1CGH |

| Catalytic Triad | Asp102, His57, Ser195 | 7 |

The Active Site and Catalytic Mechanism

The catalytic activity of Cathepsin G is dependent on a canonical catalytic triad of amino acid residues: Aspartate (Asp102), Histidine (His57), and Serine (Ser195).[2] These residues are spatially arranged within the active site cleft to facilitate the hydrolysis of peptide bonds. The catalytic mechanism follows the general principles of serine proteases:

-

Nucleophilic Attack: The hydroxyl group of Ser195, made highly nucleophilic by the abstraction of its proton by His57, attacks the carbonyl carbon of the scissile peptide bond in the substrate.

-

Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by the backbone amides of Gly193 and Ser195.

-

Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate. The N-terminal portion of the substrate is released.

-

Deacylation: A water molecule, activated by His57, attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate.

-

Enzyme Regeneration: This second intermediate collapses, releasing the C-terminal portion of the substrate and regenerating the active enzyme.

Substrate Specificity and Kinetic Parameters

Cathepsin G exhibits a unique dual substrate specificity, cleaving after both aromatic (chymotrypsin-like) and positively charged (trypsin-like) amino acid residues at the P1 position of the substrate.[3][4] This broad specificity allows it to degrade a wide range of proteins.

Table 2: Kinetic Parameters of Human Cathepsin G for Various Substrates

| Substrate (Suc-Ala-Ala-Pro-X-pNA) | P1 Residue (X) | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| Suc-Ala-Ala-Pro-Phe-pNA | Phenylalanine | 0.45 | 0.18 | 2500 |

| Suc-Ala-Ala-Pro-Tyr-pNA | Tyrosine | 0.32 | 0.25 | 1280 |

| Suc-Ala-Ala-Pro-Trp-pNA | Tryptophan | 0.15 | 0.30 | 500 |

| Suc-Ala-Ala-Pro-Leu-pNA | Leucine | 0.28 | 0.55 | 509 |

| Suc-Ala-Ala-Pro-Arg-pNA | Arginine | 0.35 | 0.70 | 500 |

| Suc-Ala-Ala-Pro-Lys-pNA | Lysine | 0.40 | 0.80 | 500 |

Note: The kinetic parameters can vary depending on the experimental conditions.

Table 3: Inhibition Constants (Ki) for Selected Cathepsin G Inhibitors

| Inhibitor | Type | Ki (M) |

| α1-Antichymotrypsin | Serpin | 6.2 x 10⁻⁸ |

| α1-Proteinase Inhibitor | Serpin | 8.1 x 10⁻⁷ |

| Chymostatin | Peptide aldehyde | 1.5 x 10⁻⁷ |

| Cathepsin G Inhibitor I | Non-peptide | 6.3 x 10⁻⁸ |

| Z-(4-guanidine)Phg(P)(OC6H4-4-S-Me)2 | Diaryl phosphonate | - (kobs/I = 15,600 M⁻¹s⁻¹) |

| Ac-Phe-Val-Thr-(4-guanidine)Phg(P)(OC6H4-4-S-Me)2 | Diaryl phosphonate | - (kobs/I = 256,000 M⁻¹s⁻¹) |

Signaling Pathways Involving Cathepsin G

Cathepsin G plays a significant role in various physiological and pathological processes, primarily through its proteolytic activity on cell surface receptors and extracellular matrix components.

Activation of Protease-Activated Receptors (PARs)

Cathepsin G can activate Protease-Activated Receptor 4 (PAR4) on platelets and other cells.[1][5] This activation is initiated by the cleavage of the N-terminal exodomain of PAR4, which unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This leads to downstream signaling cascades involved in platelet aggregation and inflammation.[5][6]

Role in Neutrophil Extracellular Traps (NETs) and Inflammation

Cathepsin G is a key component of Neutrophil Extracellular Traps (NETs), which are web-like structures of decondensed chromatin and granular proteins released by neutrophils to trap and kill pathogens.[7] Within NETs, Cathepsin G can process pro-inflammatory cytokines, such as pro-interleukin-1α (pro-IL-1α), to their active forms, thereby amplifying the inflammatory response.[2]

Experimental Protocols

Recombinant Expression and Purification of Human Cathepsin G

A common method for obtaining active human Cathepsin G for research purposes is through recombinant expression in systems like Escherichia coli or Pichia pastoris.

Expression in E. coli

-

Gene Synthesis and Cloning: The cDNA encoding human Cathepsin G (pro-form) is synthesized and cloned into a suitable bacterial expression vector, often with an N-terminal fusion tag (e.g., His-tag, GST-tag) for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induction of Expression: The bacterial culture is grown to a mid-log phase, and protein expression is induced with an appropriate inducer (e.g., IPTG).

-

Cell Lysis: The bacterial cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization in a suitable lysis buffer.

-

Purification: The protein is typically expressed as inclusion bodies. The inclusion bodies are washed and solubilized. The recombinant protein is then refolded and purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Activation: The purified pro-Cathepsin G is activated by incubation with an appropriate protease (e.g., thermolysin) to remove the pro-peptide.

-

Final Purification: The active Cathepsin G is further purified by ion-exchange or size-exclusion chromatography.

Expression in Pichia pastoris

-

Vector Construction: The Cathepsin G gene is cloned into a P. pastoris expression vector, which often includes a secretion signal for extracellular expression.[8]

-

Transformation: The linearized vector is transformed into P. pastoris cells by electroporation.[8]

-

Selection and Screening: Transformants are selected based on antibiotic resistance, and high-expressing clones are identified.[8]

-

Fermentation and Induction: The selected clone is grown in a fermenter, and protein expression is induced with methanol.

-

Purification: The secreted recombinant Cathepsin G is purified from the culture supernatant using a combination of chromatography techniques, such as affinity and ion-exchange chromatography.[8]

Cathepsin G Activity Assay

The enzymatic activity of Cathepsin G can be measured using chromogenic or fluorogenic substrates.

Chromogenic Assay

-

Reagents:

-

Assay Buffer: e.g., 100 mM HEPES, pH 7.5.

-

Substrate: e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).

-

Enzyme: Purified Cathepsin G.

-

Inhibitor (for control): e.g., Chymostatin.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and substrate in a 96-well plate.

-

Add the Cathepsin G solution to initiate the reaction.

-

For the inhibitor control, pre-incubate the enzyme with the inhibitor before adding the substrate.

-

Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Fluorogenic Assay

-

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, 500 mM NaCl.

-

Substrate: e.g., Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp.[9]

-

Enzyme: Purified Cathepsin G.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and substrate in a black 96-well plate.

-

Add the Cathepsin G solution to start the reaction.

-

Measure the increase in fluorescence intensity (e.g., excitation at 320 nm, emission at 420 nm for Abz/EDDnp FRET pair) over time.

-

The initial rate of substrate cleavage is determined from the linear phase of the fluorescence increase.

-

X-ray Crystallography Workflow

Determining the three-dimensional structure of Cathepsin G involves a multi-step process.

-

Protein Crystallization:

-

Highly pure and concentrated Cathepsin G is mixed with a variety of crystallization screening solutions containing different precipitants, buffers, and salts.

-

The hanging drop or sitting drop vapor diffusion method is commonly used to allow for slow protein precipitation and crystal formation.

-

-

X-ray Data Collection:

-

A suitable crystal is selected, cryo-protected, and mounted on a goniometer.

-

The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.

-

The diffraction pattern of X-rays scattered by the crystal is recorded on a detector.

-

-

Structure Determination and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.

-

The "phase problem" is solved using methods like molecular replacement, using a known structure of a homologous protein as a model.

-

An initial electron density map is calculated, and a model of the protein is built into the density.

-

The model is refined against the experimental data to improve its fit and stereochemistry.

-

-

Validation and Deposition:

-

The final structure is validated for its geometric and stereochemical quality.

-

The atomic coordinates and experimental data are deposited in the Protein Data Bank (PDB).

-

This guide provides a foundational understanding of the structure and function of human Cathepsin G. For more detailed information, researchers are encouraged to consult the cited literature and the wealth of data available in public databases.

References

- 1. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutrophil Extracellular Traps Induce Endothelial Cell Activation and Tissue Factor Production through Interleukin-1α and Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specificity of human cathepsin G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human cathepsin G. Catalytic and immunological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cathepsin G activates protease-activated receptor-4 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Exploring the involvement of serine proteases in neutrophil extracellular traps: a review of mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dc.etsu.edu [dc.etsu.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cathepsin G: Substrates and Cleavage Site Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cathepsin G

Cathepsin G (CTSG) is a serine protease of the chymotrypsin family, predominantly found in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, Cathepsin G is released into the extracellular space where it plays a crucial role in host defense, inflammation, and tissue remodeling.[1][2] It participates in the degradation of engulfed pathogens and modulates inflammatory responses through the processing of cytokines, chemokines, and cell surface receptors.[1][2]

Functionally, Cathepsin G is characterized by a dual substrate specificity, exhibiting both chymotrypsin-like and trypsin-like activities.[3][4] This allows it to cleave after a range of amino acid residues, primarily large hydrophobic and positively charged residues at the P1 position of its substrates.[1][4] The catalytic activity of Cathepsin G is attributed to a classic catalytic triad composed of Histidine-57, Aspartate-102, and Serine-195.[1] Its dysregulation has been implicated in various inflammatory diseases, making it a significant target for therapeutic intervention.

Cathepsin G Substrates

Cathepsin G has a broad substrate repertoire, reflecting its diverse physiological and pathological roles. Its substrates include components of the extracellular matrix, coagulation factors, cell surface receptors, and signaling molecules like cytokines and chemokines. The cleavage of these substrates by Cathepsin G can lead to their activation, inactivation, or altered function, thereby modulating key biological processes.

Table 1: Known Physiological Substrates of Cathepsin G and their Cleavage Sites

| Substrate Class | Substrate | P4 | P3 | P2 | P1 | P1' | P2' | P3' | P4' | Biological Consequence of Cleavage |

| Receptors | Protease-Activated Receptor 4 (PAR4) | - | - | - | Ser | Arg | - | - | - | Activation of PAR4, leading to platelet activation and aggregation.[5] |

| Glycoprotein Ibα (GPIbα) | - | - | - | Leu | Tyr | - | - | - | Cleavage of the N-terminal domain, impacting platelet adhesion. | |

| Coagulation | Factor VIII | - | - | - | Lys | - | - | - | - | Partial activation of Factor VIII.[6] |

| Chemokines | CXCL5 (ENA-78) | - | - | - | Arg | - | - | - | - | N-terminal processing, resulting in a more potent neutrophil chemoattractant.[1] |

| CCL15 (MIP-1δ) | - | - | - | Arg | - | - | - | - | N-terminal truncation, enhancing its chemotactic activity for monocytes.[1] | |

| CCL5 (RANTES) | - | - | - | - | - | - | - | - | N-terminal cleavage leading to reduced chemotactic and antiviral activities.[4] | |

| Cytokines | Interleukin-33 (IL-33) | - | - | - | - | - | - | - | - | Cleavage into mature forms with greater biological activity.[4] |

| Other | Annexin A1 | - | - | - | - | - | - | - | - | Release of the active N-terminal peptide Ac2-26, which modulates inflammation.[7] |

| Cathelin-related antimicrobial peptide (CRAMP) | - | - | - | - | - | - | - | - | Processing to peptides that enhance CXCL2 release.[7] | |

| Myelin Basic Protein (MBP) | - | - | Phe | Lys | - | - | - | - | Degradation of the major immunogenic MBP epitope.[4] | |

| - | - | Phe | Ser | - | - | - | - | Degradation of the major immunogenic MBP epitope.[4] |

Cleavage Site Specificity of Cathepsin G

The substrate specificity of Cathepsin G is determined by the amino acid residues occupying the positions flanking the scissile bond (P4-P4'). The primary determinant of cleavage is the residue at the P1 position.

Cathepsin G exhibits a strong preference for large hydrophobic or positively charged residues at the P1 position . It displays both chymotrypsin-like activity, cleaving after Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), and Leucine (Leu), and trypsin-like activity, cleaving after Lysine (Lys) and Arginine (Arg).[3][4] Studies with synthetic substrates have shown a preference for Phe and Lys at the P1 position.[3]

The residues at other positions also influence the cleavage efficiency:

-

P2' position: A preference for negatively charged amino acids has been observed.[3][4]

-

Upstream and Downstream Positions (P2-P4 and P1'-P4'): A general preference for aliphatic amino acids in the regions flanking the cleavage site has been noted.[3][4]

Table 2: Kinetic Parameters of Cathepsin G for Selected Fluorogenic Substrates

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp | - | - | 1.5 x 10⁸ | [8] |

| Abz-Thr-Leu-Leu-Ser-Ala-Leu-Gln-EDDnp | - | - | 5.0 x 10⁶ - 2.0 x 10⁷ | [8] |

| Suc-Ala-Ala-Pro-Phe-pNA | - | - | - | [8] |

Experimental Protocols

FRET-Based Assay for Cathepsin G Activity and Kinetics

This protocol describes the use of a Förster Resonance Energy Transfer (FRET) peptide substrate to measure the enzymatic activity of Cathepsin G. The substrate contains a fluorophore and a quencher pair. Upon cleavage by Cathepsin G, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be monitored over time.

Materials:

-

Purified human Cathepsin G

-

FRET peptide substrate (e.g., Abz-peptide-EDDnp)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.05% Tween-20, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET substrate in DMSO.

-

Prepare a series of dilutions of Cathepsin G in assay buffer.

-

Prepare a range of substrate concentrations in assay buffer for kinetic analysis.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the 96-well plate.

-

For activity assays, add 25 µL of the Cathepsin G dilutions to the wells. For kinetic assays, add a fixed concentration of Cathepsin G.

-

Add 25 µL of the FRET substrate solution to each well to initiate the reaction. The final volume in each well should be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 320/420 nm for Abz).

-

Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a desired period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

-

Calculate the catalytic efficiency (kcat/Km) from these values.[9][10]

-

Mass Spectrometry-Based Identification of Cleavage Sites (N-terminomics)

This protocol outlines a general workflow for identifying the cleavage sites of Cathepsin G in a protein substrate using a mass spectrometry-based N-terminomics approach. This method specifically enriches for the N-terminal peptides of the cleavage products.

Materials:

-

Purified human Cathepsin G

-

Protein substrate of interest

-

Digestion buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Reagents for protein reduction (DTT) and alkylation (iodoacetamide)

-

Trypsin (mass spectrometry grade)

-

Reagents for N-terminal peptide labeling (e.g., tandem mass tags, iTRAQ, or other N-terminal labeling chemistry)

-

Solid-phase extraction (SPE) cartridges for peptide cleanup

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

In vitro Cleavage Reaction:

-

Incubate the protein substrate with Cathepsin G in the digestion buffer at 37°C for a specified time. A control reaction without Cathepsin G should be run in parallel.

-

Stop the reaction by adding a protease inhibitor or by heat inactivation.

-

-

Protein Denaturation, Reduction, and Alkylation:

-

Denature the proteins in the reaction mixture using a chaotropic agent (e.g., urea or guanidine hydrochloride).

-

Reduce the disulfide bonds with DTT.

-

Alkylate the free cysteine residues with iodoacetamide.

-

-

N-terminal Labeling and Tryptic Digestion:

-

Label the primary amines (N-termini and lysine side chains) of the intact proteins and cleavage fragments with an isotopic labeling reagent.

-

Digest the labeled proteins with trypsin overnight at 37°C. Trypsin will cleave C-terminal to arginine and lysine residues, generating peptides with newly exposed N-termini.

-

-

Enrichment of N-terminal Peptides:

-

Enrich the originally labeled N-terminal peptides (from the intact protein and the C-terminal fragments of Cathepsin G cleavage) using an antibody or resin that specifically binds to the label.

-

-

LC-MS/MS Analysis:

-

Desalt the enriched peptides using SPE cartridges.

-

Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and generate tandem mass spectra.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database containing the sequence of the substrate protein using a suitable search engine (e.g., Mascot, Sequest).

-

The search parameters should be set to identify peptides with the specific N-terminal modification used.

-

The identified peptides that are not the original N-terminus of the protein represent the N-termini of the cleavage products, thus revealing the cleavage sites of Cathepsin G.

-

Visualizations

Caption: Cathepsin G cleavage of PAR4 and downstream signaling.

Caption: Experimental workflow for a FRET-based kinetic assay.

Caption: Workflow for identifying cleavage sites by N-terminomics.

References

- 1. Cathepsin G: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extended cleavage specificity of human neutrophil cathepsin G: A low activity protease with dual chymase and tryptase-type specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Cathepsin G-regulated Release of Formyl Peptide Receptor Agonists Modulate Neutrophil Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Intracellular Localization of Cathepsin G in Immune Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin G (CTSG) is a neutral serine protease that plays a critical role in the host defense mechanisms of the innate immune system. Primarily known for its presence in neutrophils, its expression and functional implications extend to other key immune cells. The precise intracellular localization of Cathepsin G is intrinsically linked to its function, dictating its accessibility to substrates and its role in both intracellular and extracellular processes. This technical guide provides a comprehensive overview of the intracellular localization of Cathepsin G in various immune cells, details the experimental protocols used for its detection, and explores the signaling pathways governing its trafficking and release.

Data Presentation: Quantitative Distribution of Cathepsin G

The concentration and release of Cathepsin G vary among different immune cell types. The following table summarizes the available quantitative data on the content and secretable pool of Cathepsin G.

| Immune Cell Type | Subcellular Localization | Cathepsin G Content (per 10⁶ cells) | Percentage of Release upon Stimulation | Stimulus |

| Neutrophils | Azurophilic (primary) granules[1][2] | Not specified | Not specified | Various inflammatory stimuli |

| Mast Cells | Secretory granules[3][4] | 100 - 700 ng | 55% | anti-IgE |

| Basophils | Granules | ~25 ng | 27% | anti-IgE |

| Monocytes | Peroxidase-positive granules (in a subpopulation)[5] | Not specified | Not specified | Not applicable |

| B cells, Dendritic cells | Endocytic compartments[1] | Not specified | Not specified | Not applicable |

| NK cells, T cells | Cell surface (bound)[6][7][8] | Not applicable (surface-bound) | Not applicable | Not applicable |

Intracellular Localization in Key Immune Cells

Neutrophils

The most well-characterized reservoir of Cathepsin G is the azurophilic granules of neutrophils[1][2]. These specialized lysosomes are formed during the promyelocyte stage of neutrophil development and are laden with a variety of antimicrobial proteins and proteases. Within these granules, Cathepsin G is stored in its active form, ready for rapid deployment upon neutrophil activation. Upon stimulation by pathogens or inflammatory signals, neutrophils can release the contents of their azurophilic granules into phagosomes to degrade engulfed microbes or into the extracellular space to modulate the inflammatory environment[2]. A portion of the released Cathepsin G can also remain bound to the neutrophil cell surface, where it retains its enzymatic activity[9].

Mast Cells

Mast cells, key players in allergic and inflammatory responses, also store significant amounts of Cathepsin G within their secretory granules[3][4]. In this compartment, Cathepsin G is complexed with negatively charged proteoglycans, such as heparin[4]. This interaction helps to stabilize the protease and regulate its activity upon release. Degranulation of mast cells, triggered by allergens or other stimuli, leads to the exocytosis of these granules and the release of Cathepsin G and other inflammatory mediators into the surrounding tissue[10].

Monocytes and Macrophages

The expression of Cathepsin G in monocytes is heterogeneous, with a subpopulation of peripheral blood monocytes containing the protease within peroxidase-positive granules[5]. This suggests a role for Cathepsin G in the antimicrobial functions of these cells. However, the expression and activity of Cathepsin G are reportedly downregulated as monocytes differentiate into macrophages[11]. Interestingly, macrophages can internalize secreted Cathepsin G, potentially augmenting their proteolytic capacity[1]. In inflamed synovial tissues, macrophages have been observed to weakly express Cathepsin G[12].

Other Immune Cells

Cathepsin G has also been identified in the endocytic compartments of various antigen-presenting cells, including B cells and dendritic cells[1]. In this context, it is thought to participate in the processing of antigens for presentation to T cells. Furthermore, secreted Cathepsin G can bind to the surface of lymphocytes, including T cells, B cells, and Natural Killer (NK) cells, where it can modulate their function[6][7][8].

Experimental Protocols

Determining the intracellular localization of Cathepsin G requires a combination of techniques that allow for the visualization and biochemical separation of subcellular compartments.

Subcellular Fractionation and Western Blotting

This method allows for the biochemical separation of cellular components, which can then be analyzed for the presence of Cathepsin G.

Protocol:

-

Cell Lysis:

-

Harvest 1-5 x 10⁷ immune cells by centrifugation at 300 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1 mL of ice-cold hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).

-

Incubate on ice for 15 minutes to allow cells to swell.

-

-

Homogenization:

-

Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer (20-30 strokes with a tight-fitting pestle).

-

Monitor cell lysis under a microscope.

-

-

Differential Centrifugation:

-

Nuclear Pellet: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

-

Cytosolic and Granule Fraction: Carefully transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant represents the cytosolic fraction, and the pellet contains granules and other organelles.

-

Granule Enrichment (for neutrophils and mast cells): The 20,000 x g pellet can be further purified using a discontinuous sucrose or Percoll gradient to separate different granule populations (e.g., azurophilic vs. specific granules in neutrophils).

-

-

Western Blotting:

-

Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

Denature 20-30 µg of protein from each fraction by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Cathepsin G overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use marker proteins for different subcellular fractions (e.g., Histone H3 for nucleus, Tubulin for cytosol, and Myeloperoxidase for azurophilic granules) to assess the purity of the fractions.

-

Immunofluorescence Microscopy

This technique allows for the direct visualization of Cathepsin G within intact cells.

Protocol:

-

Cell Preparation:

-

Adhere immune cells to glass coverslips or slides. For suspension cells, cytocentrifugation or coating the slides with poly-L-lysine may be necessary.

-

-

Fixation:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access intracellular antigens.

-

-

Blocking:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) for 30 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the cells with a primary antibody against Cathepsin G diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope. Co-staining with markers for specific organelles (e.g., LAMP-1 for lysosomes/granules) can confirm the precise localization.

-

Signaling Pathways and Experimental Workflows

The trafficking and release of Cathepsin G are tightly regulated by complex signaling pathways that are initiated by various extracellular stimuli.

Signaling Pathways for Neutrophil Azurophilic Granule Release

The degranulation of azurophilic granules in neutrophils is a hierarchical process that requires strong stimulation. Key signaling molecules involved include:

-

Calcium (Ca²⁺): An increase in intracellular Ca²⁺ concentration is a critical trigger for granule exocytosis.

-

Rac2: This small GTPase is essential for the mobilization of azurophilic granules.

-

Protein Kinase C (PKC): Various PKC isoforms are involved in the signaling cascade leading to degranulation.

-

Syk Tyrosine Kinase: This kinase plays a role in Fc receptor-mediated signaling that can lead to azurophilic granule release.

Neutrophil azurophilic granule release signaling.

Experimental Workflow for Determining Intracellular Localization

The following diagram outlines a general workflow for investigating the subcellular localization of Cathepsin G.

Workflow for Cathepsin G localization.

Conclusion

The intracellular localization of Cathepsin G is a critical determinant of its diverse functions in the immune system. Primarily stored in the granules of neutrophils and mast cells, it is poised for rapid release to combat pathogens and modulate inflammation. Its presence in other immune cells, such as monocytes and antigen-presenting cells, highlights its broader roles in immune surveillance and response. Understanding the precise subcellular distribution and the signaling pathways that govern its trafficking is essential for developing therapeutic strategies that target the activity of Cathepsin G in various inflammatory and autoimmune diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate cell biology of this important protease.

References

- 1. Signaling to localized degranulation in neutrophils adherent to immune complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subcellular fractionation protocol [abcam.com]

- 3. The heterogeneity of azurophil granules in neutrophil promyelocytes: immunogold localization of myeloperoxidase, cathepsin G, elastase, proteinase 3, and bactericidal/permeability increasing protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cathepsin G Polyclonal Antibody (PA5-99402) [thermofisher.com]

- 5. Mechanisms of Degranulation in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different activation signals induce distinct mast cell degranulation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mast Cell and Basophil Granule Proteases - In Vivo Targets and Function [frontiersin.org]

- 8. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. karger.com [karger.com]

- 11. Armed for destruction: formation, function and trafficking of neutrophil granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunohistochemical localization of cathepsin G in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Cathepsin G: A Technical Guide

This technical guide provides an in-depth overview of the discovery and early-stage characterization of Cathepsin G (CTSG), a pivotal serine protease. Tailored for researchers, scientists, and professionals in drug development, this document details the historical context, biochemical properties, and initial experimental methodologies that defined our foundational understanding of this enzyme.

Historical Perspective and Discovery

The journey to identifying Cathepsin G began with early 20th-century investigations into proteolytic enzymes. In 1903, Sven Gustaf Hedin characterized two types of proteases from bovine spleen, an α-protease active under neutral conditions and a β-protease active in acidic environments[1][2]. Over a century later, it was suggested that Hedin's α-protease was likely the enzyme we now know as Cathepsin G[2].

The formal discovery and naming of Cathepsin G occurred in 1976 when Starkey and Barrett isolated a chymotrypsin-like enzyme, active at alkaline pH, from human spleen[1][3]. This 28 kDa serine protease was found to be one of three such enzymes stored in the azurophilic granules of neutrophils, alongside neutrophil elastase and proteinase 3[3]. Initially referred to as a chymotrypsin-like enzyme due to its activity, its official designation became Cathepsin G[3]. Early research also identified its presence in other myeloid cells, including primary human monocytes and various dendritic cells[4].

Initial Biochemical and Functional Characterization

Cathepsin G is a member of the S1 class of serine proteases, encoded by the CTSG gene on chromosome 14q11.2[3][4][5]. The preproenzyme is a 255-amino-acid polypeptide[3][4]. Its enzymatic activity relies on a classic catalytic triad of histidine (H57), aspartate (D102), and serine (S195) residues[3][6].

Early studies revealed several key characteristics:

-

Molecular Weight and Isoforms: SDS-PAGE analysis of the purified protein from normal human neutrophils showed three distinct polypeptides with molecular weights of approximately 29.5, 30.0, and 31.0 kDa, indicating microheterogeneity[7]. Four isoforms (C1, C2, C3, and C4) have been described, with the first three containing an N-glycosylation site at asparagine-64[3].

-

pH Optimum: The enzyme demonstrates activity across a broad pH range, with optimal activity observed between pH 7.0 and 8.0[3].

-

Dual Substrate Specificity: A defining feature of Cathepsin G is its dual substrate specificity, combining both chymotrypsin-like and trypsin-like properties[8]. It preferentially cleaves peptide bonds after aromatic residues like phenylalanine (Phe) and basic residues such as lysine (Lys) and arginine (Arg) at the P1 position[3][8][9][10].

-

Cellular Localization and Function: Cathepsin G is primarily stored in the azurophil granules of neutrophils[3][5]. Upon neutrophil activation at inflammatory sites, it is released into the extracellular space or can remain bound to the cell surface[4][11]. Its initial proposed functions included the killing and digestion of engulfed pathogens, remodeling of connective tissue, and participation in inflammatory responses[5][8]. It was also shown to have antimicrobial properties independent of its proteolytic activity, attributed to a cationic, arginine-rich region that interacts with bacterial surfaces[3].

Quantitative Data from Initial Studies

The following tables summarize the quantitative data from early characterization experiments.

Table 1: Early Reported Biochemical Properties of Human Cathepsin G

| Property | Value | Source |

| Molecular Weight (SDS-PAGE) | 29.5 - 31.0 kDa | [7] |

| Isoelectric Point (pI) | ~8.0 | [7] |

| Optimal pH | 7.0 - 8.0 | [3] |

| Catalytic Triad | H57, D102, S195 | [3][6] |

Table 2: Substrate Specificity of Human Cathepsin G for Tetrapeptide p-Nitroanilide Substrates (Suc-Ala-Ala-Pro-Aaa-pNA)

| P1 Amino Acid (Aaa) | kcat/Km (M⁻¹s⁻¹) | Relative Activity | Source |

| Lysine (Lys) | 1,100,000 | 1.00 | [9] |

| Phenylalanine (Phe) | 1,100,000 | 1.00 | [9] |

| Arginine (Arg) | 540,000 | 0.49 | [9] |

| Leucine (Leu) | 480,000 | 0.44 | [9] |

| Methionine (Met) | 120,000 | 0.11 | [9] |

| Norleucine (Nle) | 65,000 | 0.06 | [9] |

| Norvaline (Nva) | 50,000 | 0.05 | [9] |

| Alanine (Ala) | 2,000 | 0.002 | [9] |

| Aspartic Acid (Asp) | <1,000 | <0.001 | [9] |

Table 3: Inhibition of Human Cathepsin G by Cucurbita maxima Trypsin Inhibitor I (CMTI I) Mutants

| CMTI I Mutant Position | Substitution | Association Constant (Ka) (M⁻¹) | Source |

| Wild Type | - | 1.0 x 10⁸ | [9] |

| P2 | Pro4 → Thr | ~1.0 x 10⁹ | [9] |

| P1' | Ile6 → Val | Deleterious | [9] |

| P1' | Ile6 → Asp | Deleterious | [9] |

| P3' | Met8 → Arg | 7-fold decrease | [9] |

| P12' | Ala18 → Gly | ~1.0 x 10⁹ | [9] |

Key Experimental Protocols

The following sections detail the methodologies employed in the initial isolation and functional characterization of Cathepsin G.

Protocol 1: Isolation and Purification of Cathepsin G from Human Neutrophils

This protocol is based on the methods described for purifying human neutrophil Cathepsin G, which yield a highly active enzyme preparation[7].

Objective: To isolate and purify active Cathepsin G from the azurophilic granules of human neutrophils.

Materials:

-

Buffy coat preparations from normal human donors

-

Dextran solution

-

Hanks' balanced salt solution (HBSS)

-

0.2% NaCl solution

-

1.6% NaCl solution

-

Extraction Buffer: 0.2 M Sodium Acetate, 1.0 M NaCl, pH 4.0

-

Aprotinin-Sepharose affinity column

-

CM-Cellulose ion-exchange column

-

AcA44 gel filtration column

-

Dialysis tubing

-

Spectrophotometer

Methodology:

-

Neutrophil Isolation:

-

Isolate neutrophils from buffy coats by Dextran sedimentation of erythrocytes.

-

Lyse remaining erythrocytes by brief hypotonic shock using 0.2% NaCl, followed by restoration of isotonicity with 1.6% NaCl.

-

Wash the resulting neutrophil pellet with HBSS.

-

-

Granule Extraction:

-

Resuspend the purified neutrophil pellet in the high-salt Extraction Buffer (0.2 M Sodium Acetate, 1.0 M NaCl, pH 4.0).

-

Homogenize the suspension to disrupt the cells and release granule contents.

-

Centrifuge at high speed to pellet cellular debris. Collect the supernatant containing the granule proteins.

-

-

Aprotinin-Sepharose Affinity Chromatography:

-

Apply the granule extract to an Aprotinin-Sepharose column equilibrated with the Extraction Buffer.

-

Wash the column extensively with the same buffer to remove unbound proteins.

-

Elute the bound Cathepsin G using a low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.5). Immediately neutralize the eluted fractions.

-

-

CM-Cellulose Ion-Exchange Chromatography:

-

Dialyze the pooled, active fractions from the affinity step against a low-salt buffer (e.g., 50 mM Sodium Acetate, pH 5.5).

-

Apply the dialyzed sample to a CM-Cellulose column equilibrated with the same buffer.

-

Elute the bound proteins using a linear salt gradient (e.g., 0 to 1.0 M NaCl in the same buffer).

-

Collect fractions and assay for Cathepsin G activity.

-

-

AcA44 Gel Filtration Chromatography:

-

Pool the active fractions from the ion-exchange step and concentrate them.

-

Apply the concentrated sample to an AcA44 gel filtration column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

Elute the proteins and collect fractions. This step is crucial for separating active, higher molecular weight forms of Cathepsin G from inactive, lower molecular weight species[7].

-

-

Purity Assessment and Storage:

-

Analyze the purity of the final preparation by SDS-PAGE.

-

Determine the protein concentration using a standard method (e.g., absorbance at 280 nm).

-

Store the purified enzyme at -20°C or lower.

-

Protocol 2: Assay for Cathepsin G Activity using a Chromogenic Substrate

This protocol measures the enzymatic activity of purified Cathepsin G or Cathepsin G in biological samples using a specific chromogenic substrate.

Objective: To quantify the proteolytic activity of Cathepsin G.

Materials:

-

Purified Cathepsin G or sample of interest

-

Assay Buffer: 160 mM Tris-HCl, 1.6 M NaCl, pH 7.4

-

Chromogenic Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Methodology:

-

Substrate Preparation:

-

Prepare a stock solution of the Suc-Ala-Ala-Pro-Phe-pNA substrate in DMSO (e.g., 100 mM).

-

Dilute the stock solution in the Assay Buffer to a final working concentration (e.g., 1 mM).

-

-

Enzyme Preparation:

-

Dilute the purified Cathepsin G enzyme preparation in Assay Buffer to a concentration that yields a linear rate of substrate hydrolysis over the desired time course.

-

-

Assay Procedure:

-

Pipette the enzyme solution into the wells of a 96-well microplate.

-

To initiate the reaction, add the substrate solution to each well. The final volume should be consistent (e.g., 200 µL).

-

Immediately place the microplate in a reader pre-warmed to 25°C.

-

-

Data Acquisition and Analysis:

-

Measure the increase in absorbance at 405 nm over time. The yellow p-nitroaniline product absorbs at this wavelength.

-

Record data points at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

-

Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 10,500 M⁻¹cm⁻¹).

-

One unit of activity is typically defined as the amount of enzyme that hydrolyzes one micromole of substrate per minute under the specified conditions[12].

-

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes involving Cathepsin G.

Caption: Experimental workflow for the isolation and purification of Cathepsin G.

References

- 1. scispace.com [scispace.com]

- 2. research.nu.edu.kz [research.nu.edu.kz]

- 3. Cathepsin G: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin G - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Activity-Based Probes to Utilize the Proteolytic Activity of Cathepsin G in Biological Samples [frontiersin.org]

- 7. Isolation, characterization, and amino-terminal amino acid sequence analysis of human neutrophil cathepsin G from normal donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specificity of human cathepsin G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extended cleavage specificity of human neutrophil cathepsin G: A low activity protease with dual chymase and tryptase-type specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. athensresearch.com [athensresearch.com]

Cathepsin G's Involvement in Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin G (CTSG), a serine protease primarily stored in the azurophilic granules of neutrophils, is a potent mediator of extracellular matrix (ECM) remodeling.[1][2] Upon degranulation at sites of inflammation, CTSG is released into the extracellular space where it exerts its proteolytic activity on a wide array of ECM components, either directly degrading them or indirectly promoting their breakdown through the activation of other proteases. This dual functionality positions CTSG as a critical player in physiological processes such as wound healing and immune responses, as well as in the pathogenesis of various inflammatory diseases, including arthritis, fibrosis, and cancer.[1][3] This technical guide provides an in-depth overview of the mechanisms by which CTSG contributes to ECM remodeling, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Direct and Indirect Mechanisms of ECM Degradation by Cathepsin G

Cathepsin G contributes to ECM turnover through both direct enzymatic degradation of matrix components and indirect activation of other ECM-degrading enzymes, most notably matrix metalloproteinases (MMPs).

Direct Degradation of ECM Substrates

CTSG exhibits broad substrate specificity, targeting several key structural proteins within the ECM. Its proteolytic action disrupts the integrity of the matrix, creating pathways for cell migration and releasing bioactive fragments.

-

Collagen: Cathepsin G has been shown to cleave denatured collagen (gelatin), suggesting a role in the degradation of collagen that has been initially processed by other proteases.[4][5]

-

Fibronectin: CTSG directly cleaves fibronectin, a crucial glycoprotein involved in cell adhesion and migration. This degradation generates smaller fragments that can have distinct biological activities.[6][7][8]

-

Laminin and Elastin: As a serine protease with chymotrypsin-like activity, Cathepsin G also contributes to the degradation of other essential ECM components, including laminin and elastin.

Indirect ECM Remodeling via MMP Activation

A significant aspect of CTSG's role in ECM remodeling is its ability to activate pro-MMPs, the zymogenic precursors of MMPs. This activation initiates a proteolytic cascade that amplifies ECM degradation.

-

Activation of Gelatinases (MMP-2 and MMP-9): Cathepsin G can activate pro-MMP-2 and pro-MMP-9, which are potent gelatinases that further degrade denatured collagen and other ECM components.[9][10] This activation is a key step in creating a proteolytic microenvironment that facilitates cell invasion and tissue remodeling.

Quantitative Data on Cathepsin G Activity

The enzymatic activity of Cathepsin G can be quantified using various synthetic and natural substrates. The following tables summarize key kinetic parameters and dose-dependent effects reported in the literature.

Table 1: Kinetic Parameters of Cathepsin G with Synthetic Substrates

| Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |

| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 2.2 mM | - | - | [7] |

| Abz-TPFSGQ-EDDnp | - | - | ~105 | [5] |

| Abz-EPFWEDQ-EDDnp | - | - | ~105 | [5] |

Table 2: Dose-Dependent Effects of Cathepsin G

| Target | Cathepsin G Concentration | Observed Effect | Reference |

| pro-MMP-9 Activation | Pre-incubation of pro-MMP-9 with CTSG | Increased cleavage of a chromogenic MMP substrate | [10] |

| Cell-cell Adhesion (MCF-7 cells) | 0.5 mU/mL | Induction of compact cell colonies on fibronectin | [11] |

| Platelet Aggregation | Varying concentrations | PAR4-dependent platelet aggregation | [12] |

Signaling Pathways in CTSG-Mediated ECM Remodeling

Cathepsin G's influence on the ECM extends beyond simple degradation, as it also initiates intracellular signaling cascades that regulate cell behavior. This occurs through direct receptor activation and through the generation of bioactive ECM fragments that ligate cell surface receptors.

Protease-Activated Receptor 4 (PAR4) Signaling

Cathepsin G is a known activator of PAR4, a G protein-coupled receptor expressed on various cell types, including platelets and endothelial cells.[12][13] Cleavage of the N-terminal domain of PAR4 by CTSG unmasks a new N-terminus that acts as a tethered ligand, initiating downstream signaling. This pathway is implicated in cytoskeletal rearrangements and cellular activation. A key downstream effector of PAR4 signaling is the small GTPase RhoA, which plays a central role in stress fiber formation and focal adhesion assembly.[1]

Integrin Signaling via ECM Fragments

The degradation of ECM proteins like fibronectin by Cathepsin G generates fragments that can bind to integrin receptors on the cell surface, triggering "outside-in" signaling.[14][15] These interactions can modulate cell adhesion, migration, and proliferation by activating intracellular signaling pathways that converge on the cytoskeleton. For instance, fibronectin fragments can engage β1 integrins, leading to the recruitment of focal adhesion proteins and the activation of small GTPases like RhoA, which are critical for the formation of focal adhesions and stress fibers.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Cathepsin G in ECM remodeling.

Colorimetric Assay for Cathepsin G Activity

This protocol describes a method to quantify the enzymatic activity of Cathepsin G using the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe p-Nitroanilide.[7][16]

Materials:

-

100 mM HEPES buffer, pH 7.5

-

Dimethyl Sulfoxide (DMSO)

-

N-Succinyl-Ala-Ala-Pro-Phe p-Nitroanilide (Substrate)

-

Cathepsin G enzyme solution

-

Cathepsin G specific inhibitor (for background control)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Substrate Preparation: Prepare a 20 mM stock solution of the substrate in DMSO.

-

Reaction Setup: In a 96-well plate, prepare the following reaction mixtures:

-

Test Sample:

-

160 µL of 100 mM HEPES buffer

-

20 µL of 20 mM substrate solution

-

25 µL of Cathepsin G enzyme solution (diluted in cold deionized water)

-

-

Blank (No Enzyme):

-

160 µL of 100 mM HEPES buffer

-

20 µL of 20 mM substrate solution

-

25 µL of deionized water

-

-

Inhibitor Control (Optional):

-

Pre-incubate the Cathepsin G enzyme solution with a specific inhibitor for 10 minutes at 37°C before adding it to the reaction mixture.

-

-

-

Incubation and Measurement:

-

Equilibrate the plate to 37°C.

-

Initiate the reaction by adding the enzyme solution (or water for the blank).

-

Immediately mix by inversion or gentle shaking.

-

Record the increase in absorbance at 405 nm every minute for 5-10 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA410nm/minute) from the linear portion of the curve for both the test and blank samples.

-

Subtract the rate of the blank from the rate of the test sample to determine the Cathepsin G-specific activity.

-

Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroaniline being 8,800 M-1cm-1 at 410 nm.[7]

-

In-Gel Zymography for MMP-2 and MMP-9 Activation

This protocol is used to detect the activation of MMP-2 and MMP-9 by Cathepsin G. It involves separating proteins by SDS-PAGE on a gel containing gelatin, followed by an incubation period that allows active MMPs to digest the gelatin.

Materials:

-

Conditioned cell culture media or tissue extracts containing pro-MMP-2 and pro-MMP-9

-

Cathepsin G

-

SDS-PAGE equipment

-

Acrylamide/Bis-acrylamide solution

-

Gelatin (from porcine skin)

-

Non-reducing sample buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation:

-

Incubate conditioned media or tissue extracts containing pro-MMPs with or without Cathepsin G for a specified time (e.g., 1-2 hours) at 37°C.

-

Mix the samples with non-reducing SDS-PAGE sample buffer. Do not heat the samples.

-

-

Gel Preparation:

-

Prepare a 10% polyacrylamide gel containing 1 mg/mL gelatin.

-

-

Electrophoresis:

-

Load the samples onto the gel and run the electrophoresis at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom of the gel.

-

-

Renaturation and Development:

-

After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.

-

Incubate the gel in developing buffer overnight at 37°C.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.

-

Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by active MMPs. Pro-MMPs and active MMPs will appear at different molecular weights (pro-MMP-9 at ~92 kDa, active MMP-9 at ~82 kDa; pro-MMP-2 at ~72 kDa, active MMP-2 at ~62 kDa).

-

References

- 1. Proteinase-Activated Receptor 4 Activation Triggers Cell Membrane Blebbing through RhoA and β-Arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathepsin G Induces Cell Aggregation of Human Breast Cancer MCF-7 Cells via a 2-Step Mechanism: Catalytic Site-Independent Binding to the Cell Surface and Enzymatic Activity-Dependent Induction of the Cell Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SDS page [protocols.io]

- 4. Cathepsin G, a Neutrophil Protease, Induces Compact Cell-Cell Adhesion in MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin G degrades denatured collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (Open Access) Characterization of the binding domains in the fragments cleaved by cathepsin G from human plasma fibronectin. (1982) | Tapio Vartio | 56 Citations [scispace.com]

- 7. Generation of matrix-degrading proteolytic system from fibronectin by cathepsins B, G, H and L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the binding domains in the fragments cleaved by cathepsin G from human plasma fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Utilizing Fibronectin Integrin-Binding Specificity to Control Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cathepsin G increases MMP expression in normal human fibroblasts through fibronectin fragmentation, and induces the conversion of proMMP-1 to active MMP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. biocompare.com [biocompare.com]

The Emerging Roles of Cathepsin G in Non-Immune Cellular Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin G, a serine protease traditionally recognized for its function within the granules of neutrophils, is increasingly implicated in a diverse array of physiological and pathological processes in non-immune cells. This technical guide provides an in-depth exploration of the multifaceted roles of Cathepsin G, focusing on its interactions with and signaling within non-immune cell types including platelets, fibroblasts, endothelial cells, epithelial cells, and various cancer cells. We will dissect the molecular mechanisms, particularly the activation of Protease-Activated Receptors (PARs), and delineate the downstream consequences on cellular behavior. This document summarizes key quantitative data, provides detailed experimental protocols for studying Cathepsin G, and presents visual representations of its signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Cathepsin G (CTSG) is a chymotrypsin-like serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation or injury, Cathepsin G is released into the extracellular milieu where it can encounter and interact with a variety of non-immune cells.[2] Its enzymatic activity, characterized by a dual substrate specificity for aromatic and basic amino acid residues, allows it to cleave a broad range of substrates, including extracellular matrix (ECM) components, cell surface receptors, and soluble signaling molecules.[1] This promiscuity underlies its diverse functional roles beyond host defense, extending to tissue remodeling, coagulation, and cancer progression. A critical aspect of Cathepsin G signaling in non-immune cells is its ability to activate G protein-coupled receptors known as Protease-Activated Receptors (PARs), thereby initiating intracellular signaling cascades that modulate cellular function.[3][4]

Physiological Roles of Cathepsin G in Non-Immune Cells

Platelets

Cathepsin G is a potent activator of platelets, playing a significant role in thrombosis and hemostasis.[5][6] Its effects are primarily mediated through the activation of PAR4.[3]

-

Signaling Pathway: Cathepsin G cleaves the N-terminal domain of PAR4, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation.[7] This initiates G-protein signaling, resulting in downstream activation of phospholipase C, calcium mobilization, and ultimately, platelet aggregation and degranulation.[3][6] Interestingly, at lower concentrations, Cathepsin G can also signal through PAR1.[8]

References

- 1. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]

- 2. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin G activates protease-activated receptor-4 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inflammatory mediators modulate thrombin and cathepsin-G signaling in human bronchial fibroblasts by inducing expression of proteinase-activated receptor-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human neutrophil cathepsin G is a potent platelet activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. repository.arizona.edu [repository.arizona.edu]

- 8. Neutrophil Cathepsin G Enhances Thrombogenicity of Mildly Injured Arteries via ADP-Mediated Platelet Sensitization [mdpi.com]

Cathepsin G: A Double-Edged Sword in the Fight Against Bacterial Pathogens

For Immediate Release

[City, State] – [Date] – This technical guide delves into the multifaceted role of Cathepsin G (CG), a serine protease pivotal to the innate immune system, and its complex interactions with bacterial pathogens. Primarily stored in the azurophil granules of neutrophils, Cathepsin G is a key player in host defense, exhibiting both proteolytic and non-proteolytic antimicrobial activities. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of Cathepsin G's functions, its mechanisms of action against bacteria, and detailed experimental protocols for its study.

Introduction to Cathepsin G

Cathepsin G is a 255-amino acid glycoprotein with a molecular weight of approximately 26 kDa. It belongs to the chymotrypsin superfamily of serine proteases and is encoded by the CTSG gene on chromosome 14.[1] Upon neutrophil activation at sites of inflammation, Cathepsin G is released into the phagosome and the extracellular space, where it can directly engage with pathogens.[2] Its enzymatic activity is characterized by a dual substrate specificity, resembling both chymotrypsin and trypsin, allowing it to cleave after aromatic and basic amino acid residues.[3]

Antimicrobial Mechanisms of Cathepsin G

Cathepsin G employs a two-pronged approach to combat bacterial infections:

-

Proteolysis-Dependent Activity: The enzymatic activity of Cathepsin G is crucial for degrading bacterial virulence factors and structural proteins, contributing to bacterial killing.

-

Proteolysis-Independent Activity: Cathepsin G also possesses antimicrobial properties that are independent of its enzymatic function. This is attributed to its cationic nature, which allows it to disrupt the integrity of bacterial cell membranes.

Interaction with Bacterial Pathogens and Biofilms

Cathepsin G has demonstrated activity against a range of Gram-positive and Gram-negative bacteria. Notably, it plays a significant role in the degradation of Staphylococcus aureus biofilms.[4][5][6][7] Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. Cathepsin G can degrade the proteinaceous components of the biofilm matrix, leading to its disruption and increased susceptibility of the embedded bacteria to other antimicrobial agents and immune cells.[4]

However, the interaction is not always straightforward. Some pathogens, like Pseudomonas aeruginosa, have been shown to be less susceptible to clearance in the presence of Cathepsin G under certain conditions, suggesting a complex interplay that can sometimes be detrimental to the host.[7]

Quantitative Data on Cathepsin G Activity

Table 1: Kinetic Parameters of Cathepsin G with a Synthetic Substrate

| Substrate | K_m_ (mM) | Reference |

| Suc-Ala-Ala-Pro-Phe-pNA | 1.7 | [8] |

Table 2: Effect of Cathepsin G on Staphylococcus aureus Biofilm

| Treatment | Biofilm Reduction (%) | Assay Method | Reference |

| Purified Cathepsin G | Concentration-dependent reduction | Crystal Violet Staining | [4] |

Cathepsin G-Mediated Signaling Pathways